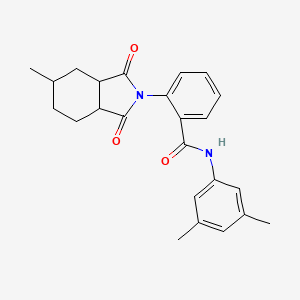
N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, also known as DMI-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMI-2 is a small molecule that interacts with proteins in the body, leading to various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves its interaction with specific proteins in the body. This compound has been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins in the body. By inhibiting Hsp90, this compound disrupts the function of other proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In neurodegenerative diseases, this compound has been shown to protect neurons from damage and improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in treating certain diseases characterized by inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, making it a suitable candidate for further research. However, one limitation of using this compound in lab experiments is its cost, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the research and development of N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. One area of research is in the development of more potent and selective inhibitors of Hsp90, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various proteins in the body. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which may lead to its eventual use as a therapeutic agent.
Conclusion
In conclusion, this compound, or this compound, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells, protect neurons from damage, and have anti-inflammatory effects. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research and development. Future research directions include the development of more potent and selective inhibitors of Hsp90, further understanding of the mechanism of action of this compound, and clinical trials to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. One area of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from damage and improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-14-8-9-18-20(13-14)24(29)26(23(18)28)21-7-5-4-6-19(21)22(27)25-17-11-15(2)10-16(3)12-17/h4-7,10-12,14,18,20H,8-9,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJPDSMZSGLFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3974612.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974620.png)
![1-(3-fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3974633.png)
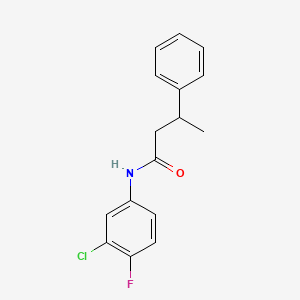
![N-(2,6-diethylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974650.png)
![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974659.png)

![(3S*,4S*)-1-[(4-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3974682.png)
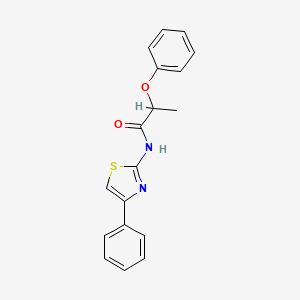
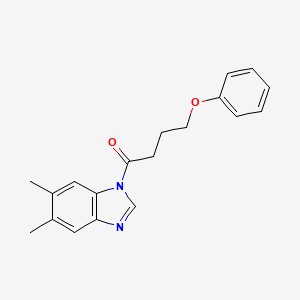
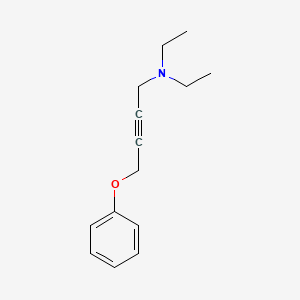
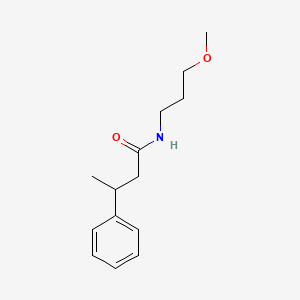
![5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B3974717.png)
![8-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3974722.png)